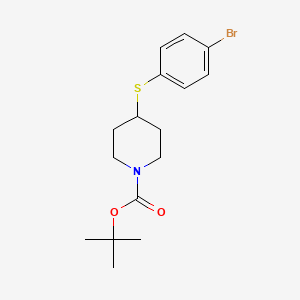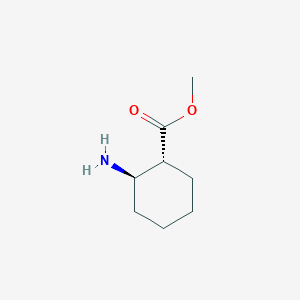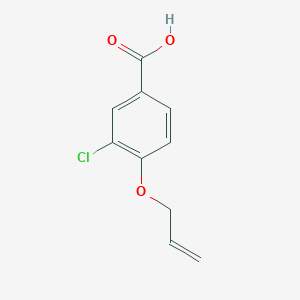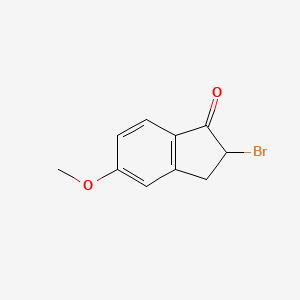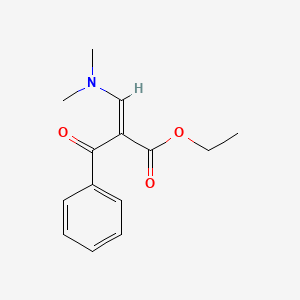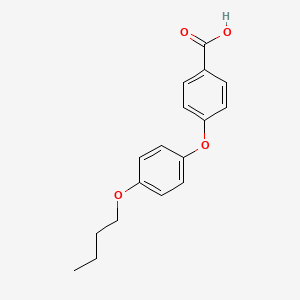
Estron 3-hemisuccinato
Descripción general
Descripción
Estrone 3-hemisuccinate is a potent and versatile estrogenic compound . It is also known by its synonyms: 1,3,5(10)-Estratrien-17-one 3-hemisuccinate . The empirical formula is C22H26O5 and it has a molecular weight of 370.44 .
Molecular Structure Analysis
The molecular structure of Estrone 3-hemisuccinate consists of 22 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 370.44 .Chemical Reactions Analysis
Estrone 3-hemisuccinate has been used in the development of a solid-phase extraction—enzyme-linked immunosorbent assay method for the determination of estrone in water . The specific polyclonal antibody was produced against a conjugate of estrone-3-hemisuccinate and keyhole limpet hemocyanin (KLH) .Aplicaciones Científicas De Investigación
Estron 3-hemisuccinato: Un análisis completo: El this compound es un derivado del estrógeno natural, la estrona. Se utiliza en diversas aplicaciones de investigación científica debido a su capacidad de unirse a los receptores de estrógenos y su papel en los procesos biológicos. A continuación, se presentan algunas aplicaciones únicas del this compound en la investigación científica:
Desarrollo de ensayos inmunoenzimáticos (ELISA)
El this compound se utiliza en el desarrollo de ELISA para la detección de los niveles de estrona en muestras biológicas. Actúa como un hapteno en la producción de anticuerpos específicos contra la estrona .
Síntesis de inhibidores para estudios enzimáticos
Este compuesto se utiliza en la síntesis de inhibidores para enzimas como la 17β-Hidroxi-esteroide deshidrogenasa tipo 1, que son importantes en el estudio de enfermedades y afecciones relacionadas con las hormonas .
Investigación en fotoquímica
Los investigadores han explorado las propiedades fotoquímicas de los derivados de la estrona, incluido el this compound, para comprender su comportamiento bajo la exposición a la luz y sus posibles aplicaciones en fototerapia .
Evaluación biológica de los derivados de la estrona
El this compound sirve como una estructura central para crear diversos derivados de la estrona/estradiol, que luego se evalúan por sus actividades biológicas, como los efectos antiproliferativos .
Monitoreo ambiental
También se utiliza en estudios ambientales para medir la presencia e impacto de los compuestos estrogénicos en los ecosistemas, particularmente en las fuentes de agua .
Mecanismo De Acción
Target of Action
Estrone 3-hemisuccinate, a derivative of estrone, primarily targets estrogen receptors in various tissues . These receptors are found in numerous body tissues, including the female reproductive organs, breasts, hypothalamus, and pituitary . The interaction of estrone with these receptors plays a crucial role in managing perimenopausal and postmenopausal symptoms .
Mode of Action
Estrone 3-hemisuccinate, like estrone, enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize and translocate to the nucleus of cells, where they bind to estrogen response elements (ERE) of genes . This interaction leads to changes in gene expression, which can result in various physiological effects.
Biochemical Pathways
Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase
Pharmacokinetics
Estrone, the primary premenopausal source of estrogen, is normally converted to estrone and estriol, both of which are metabolized to their sulfate and glucuronide forms, as well as oxidized to nonestrogens . In postmenopausal women, most estrogen production comes from androstenedione produced in the adrenal cortex, which is metabolized to estrone by the liver, fat, skeletal muscle, kidney, brain, and hair follicles .
Result of Action
The molecular and cellular effects of estrone 3-hemisuccinate are likely to be similar to those of estrone, given their structural similarity. Estrone, a synthetically prepared or naturally occurring steroidal estrogen, is the primary circulating estrogen after menopause . It is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol .
Action Environment
The action of estrone 3-hemisuccinate, like other estrogens, can be influenced by various environmental factors. For instance, a study showed that the migration capacity of estrone-3-sulfate, a related compound, was stronger than that of estrone in soil . This suggests that environmental factors such as soil composition could influence the mobility and transformation of estrone 3-hemisuccinate.
Safety and Hazards
Propiedades
IUPAC Name |
4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNBNRUBKFQCR-QLDGJZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474523 | |
| Record name | ST056227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-72-8 | |
| Record name | ST056227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estrone 3-hemisuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
